

# A Technical Guide to 7-Bromomethyl-2-methylindazole: Structure, Properties, and Synthetic Utility

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## Compound of Interest

Compound Name: *7-Bromomethyl-2-methylindazole*

Cat. No.: B1377870

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## Introduction

The indazole scaffold, a bicyclic heterocycle, is recognized as a "privileged structure" in medicinal chemistry. Its unique combination of structural rigidity, synthetic versatility, and capacity for crucial hydrogen bonding interactions has established it as a fundamental core in the design of a multitude of biologically active compounds. Within the diverse family of indazole derivatives, **7-Bromomethyl-2-methylindazole** emerges as a particularly valuable synthetic intermediate. Its structure combines the desirable indazole core with a highly reactive bromomethyl group, providing a chemical handle for covalent modification and the construction of more complex molecular architectures.

This technical guide offers a comprehensive examination of **7-Bromomethyl-2-methylindazole**, covering its physicochemical properties, logical synthetic pathways, characteristic reactivity, and strategic applications in the field of drug discovery.

## Part 1: Core Chemical and Physical Profile

**7-Bromomethyl-2-methylindazole** is a tailored building block, designed for subsequent chemical modification. Its core identity and properties are summarized below.

Chemical Structure:

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**Figure 1.** Molecular structure of **7-Bromomethyl-2-methylindazole**.

## Physicochemical and Spectroscopic Data:

Quantitative physical data such as melting and boiling points for this specific intermediate are not widely reported in public literature, a common characteristic for specialized reagents intended for further synthesis. However, its key identifiers and predicted spectroscopic features, based on its molecular structure, are presented below.

Property	Value	Source
CAS Number	1363380-76-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrN <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	225.09 g/mol	<a href="#">[2]</a>
Purity	Typically ≥95-97%	<a href="#">[2]</a> <a href="#">[3]</a>
Predicted <sup>1</sup> H NMR	Aromatic protons (3H, multiplet, ~7.0-7.8 ppm), N-CH <sub>3</sub> (3H, singlet, ~4.1 ppm), CH <sub>2</sub> Br (2H, singlet, ~4.8 ppm).	N/A
Predicted <sup>13</sup> C NMR	Aromatic carbons (~110-140 ppm), N-CH <sub>3</sub> (~35 ppm), CH <sub>2</sub> Br (~30 ppm).	N/A
Solubility	Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).	N/A
Appearance	Likely an off-white to yellow solid.	N/A

## Part 2: Synthesis and Mechanistic Rationale

While specific, published protocols for **7-Bromomethyl-2-methylindazole** are scarce, its synthesis can be logically achieved via the radical bromination of its methyl precursor, 2,7-dimethylindazole. This transformation is a cornerstone of organic synthesis for installing benzylic halides.

## Proposed Synthetic Workflow

The synthesis is envisioned as a two-stage process: first, the regioselective methylation of 7-methylindazole to form 2,7-dimethylindazole, followed by a free-radical bromination at the 7-methyl position.

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Proposed synthesis of **7-Bromomethyl-2-methylindazole**.

## Detailed Protocol: Radical Bromination of 2,7-Dimethylindazole

This protocol describes the critical step of converting the methyl group to a bromomethyl group.

### Materials:

- 2,7-Dimethylindazole (1.0 eq)
- N-Bromosuccinimide (NBS) (1.1 eq)
- Azobisisobutyronitrile (AIBN) (0.1 eq, radical initiator)
- Carbon tetrachloride ( $\text{CCl}_4$ ) or a suitable non-polar solvent
- Inert atmosphere (Nitrogen or Argon)

### Procedure:

- Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,7-dimethylindazole and carbon tetrachloride under an inert atmosphere.
- Reagent Addition: Add N-Bromosuccinimide and a catalytic amount of AIBN to the solution.
- Reaction: Heat the mixture to reflux (approx. 77°C for  $\text{CCl}_4$ ) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- **Workup:** Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
- **Purification:** Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

## Expert Rationale and Mechanistic Insight

The choice of reagents is dictated by the need for a selective free-radical chain reaction.

- **N-Bromosuccinimide (NBS):** Serves as a reliable and easily handled source of a low concentration of elemental bromine ( $\text{Br}_2$ ), which is necessary for the radical reaction to proceed without causing unwanted side reactions.
- **AIBN:** Acts as a thermal radical initiator. Upon heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction by abstracting a hydrogen atom from HBr (formed *in situ*) to generate a bromine radical ( $\text{Br}\cdot$ ).
- **Mechanism:** The reaction proceeds via a classic free-radical chain mechanism. A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2,7-dimethylindazole, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of  $\text{Br}_2$  to form the desired product and a new bromine radical, propagating the chain.

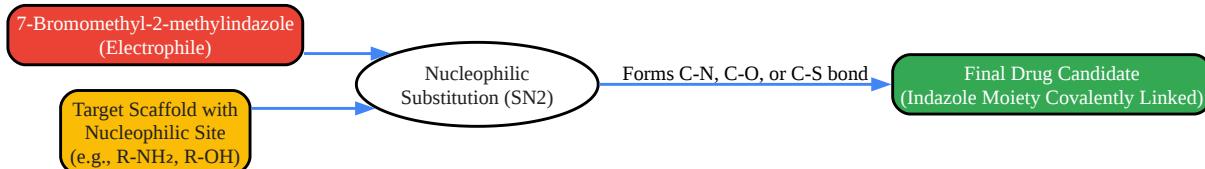
## Part 3: Chemical Reactivity and Applications in Drug Discovery

The synthetic value of **7-Bromomethyl-2-methylindazole** is centered on the reactivity of its bromomethyl group. This group functions as a potent electrophile, making the molecule an excellent alkylating agent for a wide range of nucleophiles.

### Primary Application: A Versatile Building Block

The indazole core is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents due to its ability to form critical interactions with protein active sites.<sup>[4][5][6]</sup> **7-Bromomethyl-2-methylindazole** allows for the strategic incorporation of the 2-methylindazol-

7-ylmethyl moiety into a target molecule. This is typically achieved via a nucleophilic substitution ( $S_N2$ ) reaction, where a nucleophilic atom (such as nitrogen from an amine, oxygen from a phenol, or sulfur from a thiol) displaces the bromide leaving group.



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Application of **7-Bromomethyl-2-methylindazole** in covalent assembly.

This strategy is fundamental in drug discovery for:

- Structure-Activity Relationship (SAR) Studies: Rapidly generating libraries of compounds where the indazole core is systematically linked to various molecular fragments.
- Lead Optimization: Modifying a lead compound to enhance potency, selectivity, or pharmacokinetic properties by introducing the bulky and interactive indazole group.
- Targeting Kinases: The indazole scaffold is prevalent in FDA-approved kinase inhibitors like Axitinib and Pazopanib.<sup>[4]</sup> This building block provides a direct route to novel kinase-targeting compounds.<sup>[6][7][8]</sup>

## Part 4: Safety, Handling, and Storage

As a reactive alkylating agent, **7-Bromomethyl-2-methylindazole** requires careful handling in a laboratory setting.

- Safety: Handle in a well-ventilated fume hood. Use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

- Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.

## Conclusion

**7-Bromomethyl-2-methylindazole** is a specialized yet highly valuable intermediate in medicinal chemistry. Its structure is intelligently designed, combining the pharmacologically significant indazole core with a reactive bromomethyl handle. This makes it an essential tool for researchers and drug development professionals, enabling the efficient synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. Understanding its synthesis, reactivity, and proper handling is key to unlocking its full potential in the laboratory.

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## References

- 1. 7-BroMoMethyl-2-Methylindazole | 1363380-76-0 [chemicalbook.com]
- 2. 7-(bromomethyl)-2-methyl-2H-indazole [allbiopharm.com]
- 3. labcompare.com [labcompare.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
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